molecular formula C14H16ClN B1451423 [2-(2-Phenylethyl)phenyl]aminehydrochloride CAS No. 107622-07-1

[2-(2-Phenylethyl)phenyl]aminehydrochloride

Cat. No.: B1451423
CAS No.: 107622-07-1
M. Wt: 233.73 g/mol
InChI Key: LRVAJMCXGSVLCZ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2-phenylethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVAJMCXGSVLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)phenyl]aminehydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods yield the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethyl)phenyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Phenylethyl)phenyl]aminehydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Phenylethyl)phenyl]aminehydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its applications in developing multifunctional organic electrolyte additives for batteries also set it apart from other similar compounds .

Biological Activity

[2-(2-Phenylethyl)phenyl]aminehydrochloride is a compound belonging to the class of 2-phenethylamines, which are noted for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C14H15N·HCl
  • Molecular Weight : 233.74 g/mol

This compound interacts with various receptors in the body, primarily:

  • Adrenoceptors : Involved in the response to stress and regulation of blood pressure.
  • Dopamine Receptors : Play a critical role in mood regulation, reward pathways, and motor control.

The compound's action is mediated through:

  • Cellular Signaling Pathways : It influences neurotransmitter release, particularly acetylcholine, via glutamate-mediated mechanisms.
  • Enzyme Interactions : It interacts with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters, thus potentially increasing their levels in the synaptic cleft.

The compound exhibits significant biochemical activity:

  • Inhibition of Monoamine Oxidase : This interaction can lead to increased levels of monoamines such as serotonin and dopamine, which are critical for mood and cognitive functions.
  • Modulation of Gene Expression : It can influence genes involved in neurotransmitter metabolism and signaling pathways.

Cellular Effects

The biological effects of this compound on cells include:

  • Impact on Cell Signaling : Alters pathways that regulate cell growth and differentiation.
  • Gene Expression Modulation : Affects genes related to oxidative stress response and apoptosis, influencing cell survival .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Therapeutic Effects : Lower doses may exhibit beneficial effects such as improved mood and cognitive function.
  • Adverse Effects : Higher doses can lead to toxicity and adverse reactions, including neurotoxicity.

Case Studies

Several studies have highlighted the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(2-Phenylethyl)phenyl]aminehydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2-Phenylethyl)phenyl]aminehydrochloride

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